molecular formula C17H14FNO2S2 B2829937 3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide CAS No. 2034501-98-7

3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2829937
CAS No.: 2034501-98-7
M. Wt: 347.42
InChI Key: HJWYTFZHMFIXQS-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide is a compound that features a benzamide core substituted with a fluorine atom at the 3-position and a 2-hydroxy-2,2-di(thiophen-2-yl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2-hydroxy-2,2-di(thiophen-2-yl)ethylamine intermediate. This can be achieved through the condensation of thiophene derivatives with appropriate aldehydes or ketones, followed by reduction.

The next step involves the acylation of the amine intermediate with 3-fluorobenzoyl chloride under basic conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid by-product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an amine

    Substitution: Formation of substituted benzamides

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The thiophene moieties make it a candidate for use in organic semiconductors and conductive polymers.

    Biological Studies: It can be used to study the interactions of fluorinated compounds with biological systems, providing insights into drug design and development.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N-(2-hydroxyethyl)benzamide: Lacks the thiophene groups, which may reduce its potential in materials science applications.

    N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide: Lacks the fluorine atom, which may affect its binding affinity and selectivity in biological applications.

Uniqueness

3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide is unique due to the combination of a fluorine atom and thiophene groups, which confer distinct electronic and structural properties

Properties

IUPAC Name

3-fluoro-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2S2/c18-13-5-1-4-12(10-13)16(20)19-11-17(21,14-6-2-8-22-14)15-7-3-9-23-15/h1-10,21H,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWYTFZHMFIXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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